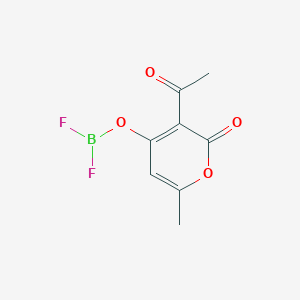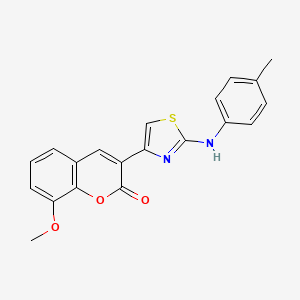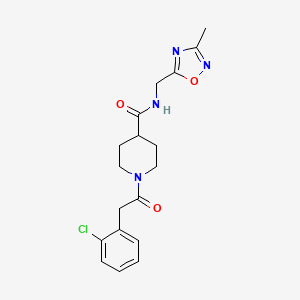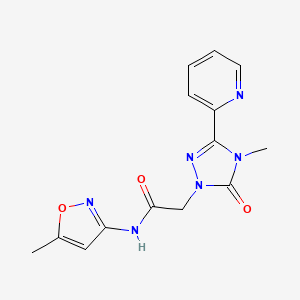
3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate” is a chemical compound with the molecular formula C8H7BF2O4 . It contains a total of 22 bonds, including 15 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a six-membered ring structure, an ester group, and a ketone group . The molecule is roughly planar .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been known to participate in reactions with organic halides .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
3-Acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate has been a focus in the field of organic chemistry for its involvement in synthesis and reactivity studies. It has been successfully synthesized and characterized, showing its potential in condensation reactions with various aromatic and heterocyclic aldehydes (Manaev, Tambov, & Traven, 2008). Additionally, its role in the synthesis of heterocyclic compounds has been highlighted, particularly in the creation of derivatives such as chalcone analogues (Prakash, Kumar, & Singh, 2004).
Crystal Structures and Computational Studies
In the realm of structural chemistry, this compound has been integral in the synthesis and characterization of new compounds, offering insights into crystal structures and computational studies. For example, its derivatives have been synthesized and characterized by single crystal X-ray diffraction, and their molecular interactions have been analyzed using Hirshfeld surface analysis method (Sebhaoui et al., 2020).
Novel Compound Synthesis
Its versatility extends to the creation of novel compounds. For instance, new 2-pyrone derivatives have been synthesized, with their structures established by various spectral analyses. This highlights the compound's role in expanding the library of organic molecules with potential applications in various fields (Hikem-Oukacha et al., 2011).
Applications in Organic Light-Emitting Devices
In the field of materials science, derivatives of this compound have been synthesized for use in organic light-emitting devices (OLEDs). These compounds exhibit bright fluorescence and aggregation-induced emission behavior, making them promising materials for energy-saving applications (Sharma et al., 2019).
Mecanismo De Acción
Target of Action
It’s known that the compound is involved in condensation reactions with various aromatic and heterocyclic aldehydes .
Mode of Action
The compound interacts with its targets through condensation reactions at the acetyl group . It also reacts at the methyl group in the position 6 with 4-dimethylaminobenzaldehyde . These interactions result in changes to the structure of the target molecules, potentially altering their function.
Propiedades
IUPAC Name |
3-acetyl-4-difluoroboranyloxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O4/c1-4-3-6(15-9(10)11)7(5(2)12)8(13)14-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDNFTQVUYOSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC1=C(C(=O)OC(=C1)C)C(=O)C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2765567.png)
![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrimidin-4-one](/img/structure/B2765568.png)

![3-(3-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2765570.png)
![6-methyl-4-oxo-N-pyridin-3-yl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2765571.png)
![Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2765572.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2765573.png)
![(E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2765575.png)
![diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B2765577.png)
![2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2765580.png)
![1-[3-(4-Tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one](/img/structure/B2765583.png)
![1,3-Bis[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]benzimidazol-2-one](/img/structure/B2765584.png)